molecular formula C24H36N2O12 B12629297 [2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate

[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate

Cat. No.: B12629297
M. Wt: 544.5 g/mol
InChI Key: DHZGKAWIFVVCSS-UHFFFAOYSA-N
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Description

[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate: is a complex organic compound characterized by multiple functional groups, including acetoxy, dioxo, and oxolan-2-ylmethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to acetylation, oxidation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2,4,5-Trihydroxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate
  • [2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] propionate

Uniqueness

Compared to similar compounds, [2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate exhibits unique properties due to the presence of multiple acetoxy groups, which enhance its reactivity and potential applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H36N2O12

Molecular Weight

544.5 g/mol

IUPAC Name

[2,4,5-triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate

InChI

InChI=1S/C24H36N2O12/c1-13(27)35-19(21(37-15(3)29)23(31)25-11-17-7-5-9-33-17)20(36-14(2)28)22(38-16(4)30)24(32)26-12-18-8-6-10-34-18/h17-22H,5-12H2,1-4H3,(H,25,31)(H,26,32)

InChI Key

DHZGKAWIFVVCSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(C(C(=O)NCC1CCCO1)OC(=O)C)OC(=O)C)C(C(=O)NCC2CCCO2)OC(=O)C

Origin of Product

United States

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